Cas no 2035036-46-3 ((2Z)-3-(thiophen-2-yl)-1-{3-5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylpyrrolidin-1-yl}prop-2-en-1-one)

(2Z)-3-(Thiophen-2-yl)-1-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}prop-2-en-1-one is a structurally complex heterocyclic compound featuring a thiophene moiety linked to a pyrrolidine-bearing 1,2,4-oxadiazolyl group via an α,β-unsaturated ketone bridge. The presence of the trifluoromethyl-substituted oxadiazole ring enhances its metabolic stability and lipophilicity, while the conjugated enone system may contribute to electrophilic reactivity, making it a potential candidate for applications in medicinal chemistry or materials science. The rigid oxadiazole scaffold and thiophene heterocycle suggest potential utility as a pharmacophore in drug discovery, particularly for targets requiring π-stacking or dipole interactions. The compound's modular structure allows for further derivatization at multiple sites.
(2Z)-3-(thiophen-2-yl)-1-{3-5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylpyrrolidin-1-yl}prop-2-en-1-one structure
2035036-46-3 structure
Product name:(2Z)-3-(thiophen-2-yl)-1-{3-5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylpyrrolidin-1-yl}prop-2-en-1-one
CAS No:2035036-46-3
MF:C14H12F3N3O2S
Molecular Weight:343.324192047119
CID:6440265
PubChem ID:119102433

(2Z)-3-(thiophen-2-yl)-1-{3-5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylpyrrolidin-1-yl}prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • (2Z)-3-(thiophen-2-yl)-1-{3-5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylpyrrolidin-1-yl}prop-2-en-1-one
    • 2035036-46-3
    • (Z)-3-thiophen-2-yl-1-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]prop-2-en-1-one
    • (Z)-3-(thiophen-2-yl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one
    • (2Z)-3-(thiophen-2-yl)-1-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}prop-2-en-1-one
    • AKOS026694267
    • F6524-2622
    • インチ: 1S/C14H12F3N3O2S/c15-14(16,17)13-18-12(19-22-13)9-5-6-20(8-9)11(21)4-3-10-2-1-7-23-10/h1-4,7,9H,5-6,8H2/b4-3-
    • InChIKey: NAHDDXBVXPLEBK-ARJAWSKDSA-N
    • SMILES: S1C=CC=C1/C=C\C(N1CCC(C2=NOC(C(F)(F)F)=N2)C1)=O

計算された属性

  • 精确分子量: 343.06023229g/mol
  • 同位素质量: 343.06023229g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 8
  • 重原子数量: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 475
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 87.5Ų

(2Z)-3-(thiophen-2-yl)-1-{3-5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylpyrrolidin-1-yl}prop-2-en-1-one Pricemore >>

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Life Chemicals
F6524-2622-3mg
(2Z)-3-(thiophen-2-yl)-1-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}prop-2-en-1-one
2035036-46-3
3mg
$63.0 2023-09-08
Life Chemicals
F6524-2622-30mg
(2Z)-3-(thiophen-2-yl)-1-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}prop-2-en-1-one
2035036-46-3
30mg
$119.0 2023-09-08
Life Chemicals
F6524-2622-20μmol
(2Z)-3-(thiophen-2-yl)-1-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}prop-2-en-1-one
2035036-46-3
20μmol
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Life Chemicals
F6524-2622-10μmol
(2Z)-3-(thiophen-2-yl)-1-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}prop-2-en-1-one
2035036-46-3
10μmol
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Life Chemicals
F6524-2622-75mg
(2Z)-3-(thiophen-2-yl)-1-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}prop-2-en-1-one
2035036-46-3
75mg
$208.0 2023-09-08
Life Chemicals
F6524-2622-4mg
(2Z)-3-(thiophen-2-yl)-1-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}prop-2-en-1-one
2035036-46-3
4mg
$66.0 2023-09-08
Life Chemicals
F6524-2622-2mg
(2Z)-3-(thiophen-2-yl)-1-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}prop-2-en-1-one
2035036-46-3
2mg
$59.0 2023-09-08
Life Chemicals
F6524-2622-15mg
(2Z)-3-(thiophen-2-yl)-1-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}prop-2-en-1-one
2035036-46-3
15mg
$89.0 2023-09-08
Life Chemicals
F6524-2622-25mg
(2Z)-3-(thiophen-2-yl)-1-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}prop-2-en-1-one
2035036-46-3
25mg
$109.0 2023-09-08
Life Chemicals
F6524-2622-1mg
(2Z)-3-(thiophen-2-yl)-1-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}prop-2-en-1-one
2035036-46-3
1mg
$54.0 2023-09-08

(2Z)-3-(thiophen-2-yl)-1-{3-5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylpyrrolidin-1-yl}prop-2-en-1-one 関連文献

(2Z)-3-(thiophen-2-yl)-1-{3-5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylpyrrolidin-1-yl}prop-2-en-1-oneに関する追加情報

Introduction to (2Z)-3-(thiophen-2-yl)-1-{3-5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylpyrrolidin-1-yl}prop-2-en-1-one (CAS No. 2035036-46-3)

The compound (2Z)-3-(thiophen-2-yl)-1-{3-5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylpyrrolidin-1-yl}prop-2-en-1-one, identified by its CAS number 2035036-46-3, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple heterocyclic rings, including a thiophene and a trifluoromethyl-substituted oxadiazole, contributes to its unique chemical properties and reactivity.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds due to their diverse biological activities and favorable pharmacokinetic profiles. The structural motif of (2Z)-3-(thiophen-2-yl)-1-{3-5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylpyrrolidin-1-yl}prop-2-en-1-one integrates several key pharmacophores that are known to enhance binding affinity and metabolic stability. Specifically, the thiophene ring is renowned for its role in modulating various biological pathways, while the trifluoromethyl group is frequently incorporated to improve lipophilicity and reduce metabolic degradation.

The compound's structure also features a pyrrolidine moiety linked to an oxadiazole ring, which has been extensively studied for its potential in inhibiting enzyme activity and modulating cellular signaling pathways. This combination of heterocycles not only enhances the compound's molecular complexity but also opens up numerous possibilities for further derivatization and optimization. Researchers have been particularly interested in exploring the interactions between these functional groups to develop novel therapeutic agents with enhanced efficacy and reduced side effects.

Current research in this domain has highlighted the importance of rational drug design, where computational modeling and high-throughput screening are employed to identify promising candidates. The molecule (2Z)-3-(thiophen-2-yl)-1-{3-5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylpyrrolidin-1-y}propl-en-1-one (CAS No. 2035036-46-3) fits well within this paradigm, as its structural features align with many successful drug candidates that have reached clinical trials. The trifluoromethyl group, in particular, has been shown to enhance binding interactions with biological targets, making it a valuable feature for drug design.

One of the most compelling aspects of this compound is its potential application in addressing multifunctional targets. The integration of different heterocyclic systems allows for the modulation of multiple pathways simultaneously, which is often crucial for treating complex diseases such as cancer and inflammatory disorders. For instance, studies have suggested that the oxadiazole moiety can interact with enzymes involved in DNA repair and cell proliferation, while the thiophene ring may influence mitochondrial function and oxidative stress responses.

Furthermore, the pyrrolidine ring is known to be a versatile scaffold that can be modified to enhance pharmacological properties. In recent years, several pyrrolidine-based drugs have been approved for various therapeutic indications due to their ability to bind tightly to biological targets and exhibit favorable pharmacokinetic profiles. The compound in question combines these features into a single molecule, which could lead to the development of novel dual-action or multi-target drugs.

From a synthetic chemistry perspective, (2Z)-3-(thiophen-2-yl)-1{}{}{}{}{}{}
(2Z)-3(thiophen-2-yl)-1{3-}5-(trifluoromethyl-)1,,24-oxadiazol-33-y}
pyrrolidin-y}
,
prop- en
--one (CAS No. 2035036
46
--> has been synthesized through multi-step organic reactions that showcase the versatility of modern synthetic methodologies. The use of advanced catalytic systems and transition metal complexes has enabled researchers to construct complex molecular architectures with high precision. This synthetic approach not only highlights the compound's accessibility but also underscores the growing capabilities of medicinal chemists in designing intricate molecules.

Computational studies have further elucidated the potential of this compound by predicting its binding modes to various biological targets. Molecular docking simulations have revealed that it can interact with proteins involved in inflammation and apoptosis regulation, suggesting its therapeutic potential in conditions such as rheumatoid arthritis and neurodegenerative diseases. Additionally, quantum mechanical calculations have provided insights into its electronic structure and reactivity, which are essential for understanding its biological behavior.

In vitro experiments have begun to validate these computational findings by assessing the compound's activity against relevant biological assays. Preliminary results indicate that it exhibits promising inhibitory effects on key enzymes associated with disease pathways. For example, it has shown potential in inhibiting cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis in inflammatory conditions. Moreover, its interaction with other targets such as kinases and transcription factors suggests broad therapeutic applications.

The development of novel drug candidates is not without challenges; however; structural optimization remains a critical step in enhancing their efficacy and safety profiles. The multifaceted nature of (2Z))--(thiophen) --(trifluoromethyl) --(oxadiazol) --(pyrrolidin) --(prop) --(one) provides ample opportunities for further modifications aimed at improving pharmacological properties such as solubility; bioavailability; and metabolic stability while minimizing off-target effects.

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